5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromochlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromochlorophenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromochlorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-2-chloropyridine
- 5-Bromo-2-chloropyridine
- 2-Amino-3-bromo-5-chloropyridine
Uniqueness
Compared to similar compounds, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole has a unique triazole ring structure that imparts distinct chemical and biological properties. Its combination of an amino group and a bromochlorophenyl group makes it versatile for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H6BrClN4 |
---|---|
Molecular Weight |
273.52 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrClN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
WLYSQCIPBUXSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NN2)N)Cl |
Origin of Product |
United States |
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